molecular formula C23H22N4O3S2 B11500221 5-(3,4-dimethoxyphenyl)-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

5-(3,4-dimethoxyphenyl)-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11500221
M. Wt: 466.6 g/mol
InChI Key: FGONTAHNQMEAOG-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as methoxyphenyl, morpholinyl, and phenyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate starting materials such as α-haloketones with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed by cyclization reactions involving amidines or guanidines with appropriate electrophiles.

    Coupling Reactions: The methoxyphenyl, morpholinyl, and phenyl groups are introduced through coupling reactions using reagents such as aryl halides and palladium catalysts.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.

Scientific Research Applications

5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can be compared with similar compounds such as:

    1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE: This compound shares structural similarities but differs in the substitution pattern and functional groups.

    5-[4-(3,4-DIMETHOXYPHENYL)TETRAHYDRO-1H,3H-FURO[3,4-C]FURAN-1-YL]-1,3-BENZODIOXOLE: Another structurally related compound with different ring systems and functional groups.

The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-7-morpholin-4-yl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C23H22N4O3S2/c1-28-17-9-8-15(14-18(17)29-2)20-24-21(26-10-12-30-13-11-26)19-22(25-20)27(23(31)32-19)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3

InChI Key

FGONTAHNQMEAOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=S)N3C5=CC=CC=C5)OC

Origin of Product

United States

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